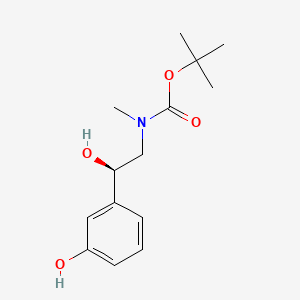
Acotiamide Methyl Ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acotiamide Methyl Ether, also known as AME or Acotiamide, is a synthetic compound that has been used for a variety of purposes in the scientific and medical communities. AME is a novel compound with a wide range of applications in research, such as in the synthesis of new compounds, as a catalyst, and as a therapeutic agent.
Scientific Research Applications
Acotiamide Methyl Ether has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, for the synthesis of new compounds, and as a therapeutic agent. It has also been used in the study of enzyme inhibition, as a probe for hydrogen bonding, and as an inhibitor of certain enzymes.
Mechanism of Action
The mechanism of action of Acotiamide Methyl Ether is not yet fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as those involved in the metabolism of drugs. It is also thought to act as a hydrogen bond acceptor.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as those involved in the metabolism of drugs. It has also been found to act as a hydrogen bond acceptor. Additionally, it has been found to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
The advantages of using Acotiamide Methyl Ether in laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. Its limitations include its potential toxicity, its low solubility, and its instability in aqueous solutions.
Future Directions
The future directions for Acotiamide Methyl Ether include further research into its mechanism of action, its potential toxicity, and its potential therapeutic applications. Additionally, further research into its potential as a catalyst, its potential as an inhibitor of certain enzymes, and its potential as a hydrogen bond acceptor is needed. Additionally, further research into its potential as an anti-inflammatory and anti-cancer agent is needed. Finally, further research into its potential applications in the synthesis of new compounds is needed.
Synthesis Methods
Acotiamide Methyl Ether is synthesized using a variety of methods, including the reaction of acetic anhydride and dimethylamine, the reaction of acetic anhydride and 1-methylpiperazine, and the reaction of acetic anhydride and 1-methylpiperazine hydrochloride. In each of these reactions, the acetic anhydride is reacted with the appropriate amine to produce an this compound. The reaction is typically carried out in an inert atmosphere.
properties
IUPAC Name |
N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2,4,5-trimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4O5S/c1-13(2)26(14(3)4)9-8-23-21(28)16-12-32-22(24-16)25-20(27)15-10-18(30-6)19(31-7)11-17(15)29-5/h10-14H,8-9H2,1-7H3,(H,23,28)(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOIEIREOKNEIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCNC(=O)C1=CSC(=N1)NC(=O)C2=CC(=C(C=C2OC)OC)OC)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-7-Amino-1,2-dimethoxy-10-(methylthio)-3-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B1144810.png)